molecular formula C18H20N4O3S B10998469 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10998469
M. Wt: 372.4 g/mol
InChI Key: OQHIDEDYATXFGO-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of appropriate amines with α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The final compound can be obtained by coupling the thiadiazole and pyrrolidine intermediates using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation Products: Phenolic derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide would involve its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical reactions. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide
  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide

Uniqueness

The uniqueness of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide lies in the presence of the cyclopropyl group, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C18H20N4O3S

Molecular Weight

372.4 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H20N4O3S/c1-22-14(23)9-13(15(22)11-4-3-5-12(8-11)25-2)16(24)19-18-21-20-17(26-18)10-6-7-10/h3-5,8,10,13,15H,6-7,9H2,1-2H3,(H,19,21,24)

InChI Key

OQHIDEDYATXFGO-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CC1=O)C(=O)NC2=NN=C(S2)C3CC3)C4=CC(=CC=C4)OC

Origin of Product

United States

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